molecular formula C14H16N2O3S2 B2733833 Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate CAS No. 403836-20-4

Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate

Cat. No.: B2733833
CAS No.: 403836-20-4
M. Wt: 324.41
InChI Key: IXZRFOCVXZWQNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate is a complex organic compound that features a benzothiazole moiety Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a fused ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate typically involves multiple steps. One common method starts with the reaction of 2-aminobenzothiazole with ethyl 3-bromopropanoate under basic conditions to form the intermediate product. This intermediate is then reacted with ethyl chloroformate in the presence of a base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amide functionalities.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzothiazole moiety is known to interact with various proteins, potentially disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: A precursor in the synthesis of Ethyl 3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)propanoate.

    Benzothiazole-2-carboxylic acid: Another benzothiazole derivative with different functional groups.

    Ethyl 2-(benzo[d]thiazol-2-ylamino)acetate: A structurally similar compound with an acetate group instead of a propanoate group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ester and amide functionalities allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-2-19-13(18)7-8-20-9-12(17)16-14-15-10-5-3-4-6-11(10)21-14/h3-6H,2,7-9H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZRFOCVXZWQNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCSCC(=O)NC1=NC2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.